

Application Note: High-Sensitivity Mass Spectrometric Analysis of Cannabidiol-C8

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Compound of Interest				
Compound Name:	Cannabidiol-C8			
Cat. No.:	B10829893	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol-C8 (CBD-C8) is a synthetic analogue of cannabidiol (CBD), distinguished by an eight-carbon alkyl side chain in place of the naturally occurring pentyl chain. This structural modification can significantly alter its biological activity and metabolic profile, making its accurate detection and quantification crucial in research and drug development. This document provides a detailed protocol for the analysis of CBD-C8 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]

Predicted Mass Spectrometric Data for Cannabidiol-C8

The increased length of the alkyl side chain in CBD-C8 compared to CBD results in a different molecular weight and distinct mass-to-charge ratios (m/z) for its precursor and product ions. Based on the known fragmentation patterns of CBD and other synthetic cannabinoids, the following table summarizes the predicted quantitative data for the analysis of CBD-C8.[2][3] The primary fragmentation is expected to occur at the terpene moiety and through the loss of the alkyl chain.



Analyte	Precursor Ion	Product Ion 1	Product Ion 2	Putative
	[M+H]+ (m/z)	(m/z)	(m/z)	Fragment
Cannabidiol-C8 (CBD-C8)	357.28	235.17	193.12	Cleavage of the C8 side chain, Terpene moiety fragmentation

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of CBD-C8.

Sample Preparation

The following is a general protocol for the extraction of CBD-C8 from a biological matrix (e.g., plasma or urine).

Materials:

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized or Milli-Q)
- Internal Standard (IS) solution (e.g., CBD-d3)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm PTFE)

Procedure:

• To 100 μ L of the sample, add 300 μ L of cold acetonitrile containing the internal standard.



- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex briefly and filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.

Liquid Chromatography

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

- Column: A C18 or C8 reversed-phase column is suitable for cannabinoid analysis (e.g., Waters Xbridge C8 BEH Column, 2.5 μm, 100 x 2.1 mm).[4][5]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 50% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - o 10.1-12 min: Return to 50% B and equilibrate



Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• Column Temperature: 40°C

Mass Spectrometry

Instrumentation:

Triple quadrupole mass spectrometer.

Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - CBD-C8: 357.28 -> 235.17 (Quantifier), 357.28 -> 193.12 (Qualifier)
 - Internal Standard (e.g., CBD-d3): Adjust for the specific IS used.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: Optimization is required for the specific instrument, but a starting point of 20-30 eV can be used for the primary transition.

Workflow and Data Analysis



The overall workflow for the analysis of CBD-C8 is depicted in the following diagram. This includes sample reception, preparation, LC-MS/MS analysis, and data processing.



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